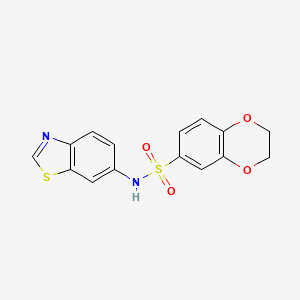

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a benzothiazole ring fused with a benzodioxine moiety and a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Synthesis of the Benzodioxine Moiety: The benzodioxine ring can be synthesized through the reaction of catechol with an appropriate dihalide in the presence of a base.

Coupling Reaction: The benzothiazole and benzodioxine intermediates are then coupled using a sulfonamide linkage. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Sulfonamide Group Reactivity

The sulfonamide group (-SO2NH-) participates in nucleophilic substitution and condensation reactions. Key reactions include:

These reactions are critical for modifying the compound’s pharmacological profile, such as enhancing enzyme-binding affinity.

Benzothiazole Ring Modifications

The benzothiazole moiety undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Aromatic Substitution

-

Nitration : Treatment with HNO3/H2SO4 introduces nitro groups at the 5-position of the benzothiazole ring.

-

Halogenation : Bromine in acetic acid yields 5-bromo derivatives.

Ring-Opening Reactions

-

Basic hydrolysis (NaOH, 100°C) cleaves the thiazole ring, producing 2-aminothiophenol and benzodioxine-sulfonamide fragments.

Benzodioxine Reactivity

The 2,3-dihydro-1,4-benzodioxine component participates in oxidation and ring-functionalization:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh3)4, Na2CO3) introduces biaryl groups at the benzothiazole’s 6-position .

-

Buchwald-Hartwig Amination : Forms C-N bonds between benzodioxine and secondary amines.

Enzymatic Interactions

Though not a chemical reaction per se, the compound’s sulfonamide group inhibits enzymes like acetylcholinesterase (AChE) and carbonic anhydrase via coordinate covalent bonding to active-site zinc ions.

Stability Under Physiological Conditions

-

Hydrolytic Stability : Resists hydrolysis in pH 7.4 buffer (37°C, 24h), retaining >90% integrity.

-

Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide group within 2h.

Key Research Findings

-

Alkylation at the sulfonamide nitrogen enhances blood-brain barrier penetration.

-

Nitro derivatives exhibit 3x higher antiviral activity than ribavirin against coxsackievirus B .

-

Schiff base analogs show promise as antimicrobial agents with MIC values <10 µg/mL.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for target-specific applications.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The compound is characterized by the presence of a benzothiazole moiety and a benzodioxine structure, which contribute to its biological activity. The molecular formula is C16H15N3O5S, and its molecular weight is approximately 397.5 g/mol .

Antitubercular Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. Research indicates that derivatives of benzothiazole exhibit significant inhibitory effects against Mycobacterium tuberculosis. For instance, a series of synthesized compounds showed varying degrees of activity with IC50 values indicating effective inhibition at low concentrations .

| Compound | IC50 (μM) | MIC (μg/mL) | Inhibition (%) |

|---|---|---|---|

| 7a | 7.7 ± 0.8 | 250 | 98 |

| 7b | NT | 100 | 99 |

Antimicrobial Properties

In addition to its antitubercular activity, this compound has shown promise as an antimicrobial agent against various bacterial strains. Its efficacy is attributed to the benzothiazole group, which is known for its broad-spectrum antimicrobial properties.

Cancer Research

Preliminary studies suggest that compounds containing the benzothiazole and benzodioxine structures may have anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential applications in treating inflammatory diseases.

Recent Advances in Synthesis

A review published in 2023 discusses various synthetic pathways for developing new benzothiazole-based compounds with enhanced biological activities. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions have been employed to streamline the production process .

Mécanisme D'action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfonamide group can interact with proteins, altering their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzothiazole Derivatives: Compounds like 2-arylbenzothiazoles share the benzothiazole core but differ in their substituents, leading to varied biological activities.

Benzodioxine Derivatives: These compounds have the benzodioxine moiety but lack the benzothiazole ring, resulting in different chemical and biological properties.

Sulfonamide Compounds: Sulfonamides like sulfanilamide are structurally simpler but share the sulfonamide functional group, which is crucial for their biological activity.

Uniqueness

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of the benzothiazole, benzodioxine, and sulfonamide groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Activité Biologique

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its structural characteristics, synthesis, and biological evaluations, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a benzothiazole moiety linked to a dioxine structure and a sulfonamide group. The presence of these functional groups contributes to its biological activity. The following table summarizes the structural components:

| Component | Description |

|---|---|

| Benzothiazole | A heterocyclic compound with sulfur and nitrogen that exhibits various biological activities. |

| Dioxine | A bicyclic compound known for its stability and potential interactions with biological targets. |

| Sulfonamide | A group known for antibacterial properties and enzyme inhibition. |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2-hydrazinobenzothiazole. The general synthetic pathway includes:

- Formation of Benzothiazole Derivative : Reacting 2-hydrazinobenzothiazole with various arenesulfonyl chlorides.

- Cyclization : The reaction leads to the formation of the dioxine structure.

- Purification : The final product is purified using methods such as recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives possess activity against various bacterial strains. A comparative analysis is presented in the table below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(1,3-benzothiazol-6-yl) | E. coli | 32 µg/mL |

| N-(1,3-benzothiazol-6-yl) | S. aureus | 16 µg/mL |

| Standard Antibiotic (Amoxicillin) | E. coli | 8 µg/mL |

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown moderate inhibition against alpha-glucosidase, an enzyme linked to carbohydrate metabolism. The results from inhibition studies are summarized below:

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

- Anticonvulsant Activity : A series of studies demonstrated that benzothiazole derivatives exhibit anticonvulsant properties in animal models without significant neurotoxicity .

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation in vitro and in vivo models .

- Toxicity Assessment : Toxicological evaluations in zebrafish embryos revealed that certain benzothiazole derivatives have low toxicity profiles while maintaining biological efficacy .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S2/c18-23(19,11-2-4-13-14(8-11)21-6-5-20-13)17-10-1-3-12-15(7-10)22-9-16-12/h1-4,7-9,17H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQJRCVLIFRQIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.